molecular formula C12H13NO2 B8753192 2-(4-Methoxy-phenyl)-4,5-dimethyl-oxazole

2-(4-Methoxy-phenyl)-4,5-dimethyl-oxazole

Cat. No. B8753192
M. Wt: 203.24 g/mol
InChI Key: NWJSEQCGYFQYBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxy-phenyl)-4,5-dimethyl-oxazole is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
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properties

Product Name

2-(4-Methoxy-phenyl)-4,5-dimethyl-oxazole

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4,5-dimethyl-1,3-oxazole

InChI

InChI=1S/C12H13NO2/c1-8-9(2)15-12(13-8)10-4-6-11(14-3)7-5-10/h4-7H,1-3H3

InChI Key

NWJSEQCGYFQYBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2=CC=C(C=C2)OC)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Zinc dust (325 mesh, 60 g) was added in portions over 15 minutes to a solution of 43.8 g of 2-(4-methoxyphenyl)-4,5-dimethyloxazole N-oxide in 400 ml of acetic acid, stirred and heated on a steam bath. After an additional 15 minutes of heating, the reaction mixture was filtered and concentrated in vacuo. The residue was stirred with concentrated ammonium hydroxide and ethyl acetate. The layers were separated, the aqueous layer extracted with ethyl acetate, and the combined ethyl acetate solutions dried and concentrated to yield 32.6 g of 2-(4-methoxyphenyl)-4,5-dimethyloxazole as a yellow oil.
Quantity
43.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
60 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3-Chloro-2-butanone (2.1 g, 10.0 mmol) and 4-methoxybenzamide (0.30 g, 1.0 mmol) was heated at 115° C. for 15 h under nitrogen atmosphere. After the completion of the reaction mixture (TLC monitoring), the reaction mixture was evaporated to dryness under reduced pressure and the residue was purified over silica gel (230-400 M, 20% EtOAc-Hexane) to get the desired product (0.17 g, 42%) as a white solid. The corresponding chloro derivative was also prepared by the same general method.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Yield
42%

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